molecular formula C8H6N4O2S B1282508 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole CAS No. 23249-95-8

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Cat. No. B1282508
CAS RN: 23249-95-8
M. Wt: 222.23 g/mol
InChI Key: GDVFHEXRJFFDDB-UHFFFAOYSA-N
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Description

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a compound that is part of a broader class of 5-substituted-1H-tetrazoles, which are known for their utility in various fields including medicinal chemistry, coordination chemistry, and organic synthesis. These compounds are often used as metabolism-resistant isosteric replacements for carboxylic acids due to their similar acidity but with increased lipophilicity and metabolic resistance .

Synthesis Analysis

The synthesis of tetrazolic compounds can be achieved through various methods. For instance, electrooxidative/Michael-type sequential reactions have been utilized to create polyfunctional tetrazolic thioethers, starting from dihydroxybenzenes and using 1-phenyl-5-mercaptotetrazole as a nucleophile. This method is environmentally friendly and exhibits high atom economy, indicating a sustainable approach to synthesizing such compounds . Additionally, the synthesis of metal complexes with tetrazole ligands has been demonstrated, where 1-(4-Hydroxyphenyl)-5-mercaptotetrazole acts as a versatile ligand capable of forming monodentate or bidentate bonds with metal ions, leading to the formation of various coordination compounds .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be quite complex, as evidenced by the synthesis of metal complexes where the tetrazole ligands exhibit different bonding modes to metal centers. For example, in some complexes, the ligands bond via nitrogen atoms, while in others, they bond via sulfur atoms. The coordination geometry around the metal centers is typically octahedral . The structure of tetrazole derivatives is also crucial in determining their reactivity and potential applications in medicinal chemistry and materials science .

Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions, which are essential for their functionalization and application in different domains. The reactivity of tetrazoles allows for the formation of coordination compounds, as well as the synthesis of novel derivatives with potential biological activity. For instance, the synthesis of a quinoline derivative incorporating a 5-mercapto-1-substituted tetrazole moiety has been reported, which was further characterized and evaluated for anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the photoluminescence and magnetic properties of metal complexes with tetrazole ligands have been investigated, revealing interesting optical and magnetic behaviors . Additionally, the thermal behavior of tetrazole-containing compounds can be studied using techniques such as TGA and DSC, providing insights into their stability and potential applications .

Scientific Research Applications

Organotin Network Structures

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is utilized in the formation of novel organotin network structures. In a study by Ma, Wang, and Zhang (2008), it was reacted with trimethyltin chloride to form a complex with a hexanuclear 60-membered organotin macrocycle. This complex was characterized by various spectroscopic methods and X-ray crystallography, demonstrating its potential in creating unique organotin networks (Ma, Wang, & Zhang, 2008).

Corrosion Inhibition

Tetrazole derivatives, including 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, have been studied as corrosion inhibitors. Zucchi, Trabanelli, and Fonsati (1996) investigated their effectiveness in protecting copper in chloride solutions. The study highlights the potential of these compounds in inhibiting metallic corrosion, a valuable application in industrial and engineering contexts (Zucchi, Trabanelli, & Fonsati, 1996).

Synthesis and Medicinal Applications

Tetrazoles, including 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, are significant in medicinal chemistry. Mittal and Awasthi (2019) reviewed the synthesis of 5-substituted 1H-tetrazoles and their role as bioisosteric replacements for carboxylic acids in drug development, underlining their significance in synthesizing clinical drugs (Mittal & Awasthi, 2019).

Transition Metal Complexes

The compound is also used in synthesizing transition metal complexes. Yu et al. (2012) synthesized and characterized four transition metal complexes using 5-mercapto-1H-tetrazole-1-acetic acid, a related compound, highlighting its application in creating materials with unique structural and functional properties (Yu et al., 2012).

properties

IUPAC Name

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFHEXRJFFDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545863
Record name 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

CAS RN

23249-95-8
Record name 4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23249-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
J Feng - Zeitschrift für Kristallographie-New Crystal Structures, 2011 - degruyter.com
Crystal structure of [1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole]- bis(1,10-phenanthroline)copper(II) perchlorate — methanol Page 1 Crystal structure of [1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole]bis(1,10-phenanthroline)copper(II) …
Number of citations: 3 www.degruyter.com
M Hu, R Wang - Zeitschrift für Kristallographie-New Crystal …, 2010 - degruyter.com
Crystal structure of bis[(1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole)- (1,10-phenanthroline)]cadmium(II), Cd(C8H5N4O2S)2(C12H8N Page 1 Crystal structure of bis[(1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole)(1,10-phenanthroline)]cadmium(II) …
Number of citations: 2 www.degruyter.com
C Ma, Q Wang, R Zhang - Inorganic chemistry, 2008 - ACS Publications
The reaction of 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole with trimethyltin chloride in the presence of sodium ethoxide in benzene affords a novel 2D organotin network structure …
Number of citations: 59 pubs.acs.org
H Kaur, SS Chandel, A Karmakar, S Sinha-Ray… - Chemical Engineering …, 2022 - Elsevier
Metal-organic frameworks (MOFs) and nanofibrous MOF-embedded membranes (NMOM) have drawn significant attention in recent times towards wastewater treatment. We report the …
Number of citations: 7 www.sciencedirect.com
RK Askerov, M Ashfaq, EV Chipinsky, VK Osmanov… - Results in …, 2022 - Elsevier
New complex compounds (I-III) were synthesized by successive reactions of sodium 1-(2-chlorophenyl)-1H-tetrazole-5-thiolate (NaL 1 ) with cadmium chloride and dimethyl sulfoxide or …
Number of citations: 15 www.sciencedirect.com
SV Voitekhovich, AS Lyakhov, LS Ivashkevich… - Inorganic Chemistry …, 2020 - Elsevier
The interaction of 1-R-tetrazole-5-thiols with copper(II) chloride in solution was found to yield crystalline tetrazole complexes [CuCl 2 L 2 ] n (L is 1-R-tetrazole, R = Me, Et, Bu) and [CuCl …
Number of citations: 2 www.sciencedirect.com
RK Askerov, M Ashfaq, EV Chipinsky, VK Osmanov… - researchgate.net
New complex compounds (I-III) were synthesized by successive reactions of sodium 1-(2-chlorophenyl)-1H-tetrazole-5-thiolate (NaL1) with cadmium chloride and dimethyl sulfoxide or o…
Number of citations: 0 www.researchgate.net
JA Eremina, EV Lider, NV Kuratieva… - Inorganica Chimica …, 2021 - Elsevier
A series of mixed-ligand copper(II) complexes {[Cu(phen)(L 1 ) 2 ]·H 2 O} n (1), [Cu(dmphen)(L 1 ) 2 ] (2), [Cu(bipy)(L 1 ) 2 ] (3) and [Cu 2 (dmbipy) 2 (L 1 ) 4 ] (4), where HL 1 – 5-…
Number of citations: 23 www.sciencedirect.com
FF Yan, RF Zhang, J Ru, CL Ma - Journal of Organometallic Chemistry, 2018 - Elsevier
Two seven-coordinate organotin complexes, namely, [(Me 2 Sn) (μ-L) (4,4′-bipy) 0.5 (CH 3 OH) (DMF)] n (1) and [(Me 2 Sn) (μ-L) (1,10-phen)] n (2) (H 2 L = 6,6′-dithionicotinic acid, 4,…
Number of citations: 6 www.sciencedirect.com
JH Deng, J Luo, YL Mao, S Lai, YN Gong… - Science …, 2020 - science.org
Revealing the contribution of π-π stacking interactions in supramolecular assembly is important for understanding the intrinsic nature of molecular assembly fundamentally. However, …
Number of citations: 162 www.science.org

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